(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid
Description
This compound is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a 3,4-dichlorophenyl substituent. Its molecular formula is C24H18Cl2NO4 (based on analogs like ), with a molecular weight of approximately 449.3 g/mol (calculated). The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Applications include its use as a building block for bioactive peptides, particularly in drug discovery and materials science .
Properties
Molecular Formula |
C24H19Cl2NO4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(3R)-3-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
SGDNJQVPUTXLPT-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of (R)-3-Amino-3-(3,4-dichlorophenyl)propanoic Acid
While direct literature on the exact (R)-3-amino-3-(3,4-dichlorophenyl)propanoic acid is limited, analogous syntheses of related Fmoc-protected amino acids suggest that the chiral amino acid is prepared via asymmetric synthesis or resolution methods starting from the corresponding substituted phenylpropanoic acid or its derivatives.
- Asymmetric Synthesis : Employing chiral auxiliaries or catalysts to induce stereoselectivity during amino acid formation.
- Resolution Methods : Using chiral resolving agents to separate enantiomers from racemic mixtures.
Fmoc Protection Step
The key step involves the protection of the amino group with the Fmoc moiety, typically using 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) as the reagent.
- Dissolve the chiral amino acid in a suitable aqueous-organic solvent mixture (e.g., acetone-water).
- Adjust the pH to mildly basic conditions using sodium bicarbonate or sodium carbonate to deprotonate the amino group.
- Add Fmoc-OSu in a stoichiometric amount relative to the amino acid.
- Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
- Remove solvents under reduced pressure, extract the product with ethyl acetate.
- Acidify the aqueous layer to precipitate the Fmoc-protected amino acid.
- Purify by recrystallization or chromatography.
This method yields the Fmoc-protected amino acid with retention of stereochemistry and high purity.
Alternative Synthetic Routes and Improvements
A patent describing the preparation of related Fmoc-protected amino acids (e.g., Fmoc-(2S)-2-amino-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propanoate) provides insights into improved synthetic efficiency that may be adaptable to the dichlorophenyl derivative:
- Two-step synthesis : The method reduces the conventional seven-step procedure to two steps by first preparing the Fmoc-acylated amino acid intermediate, followed by acetal formation.
- Use of catalysts : Pyridinium p-toluenesulfonate is employed as a catalyst in tetrahydrofuran solvent to facilitate the acetalization step.
- Purification strategy : Utilization of ferric chloride solution washes to remove unreacted starting materials and byproducts, enhancing product purity.
- Yield improvement : Achieving yields of 55-77%, with simpler operation and scalability.
Though this patent targets a structurally different amino acid, the principles of Fmoc protection and purification are transferable to the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Solvents | Catalyst/ Additives | Yield (%) | Notes |
|---|---|---|---|---|---|
| Amino acid formation | Chiral synthesis or resolution of 3-(3,4-dichlorophenyl)propanoic acid | Varies (e.g., aqueous, organic) | Chiral catalysts or resolving agents | Variable | Stereoselective control critical |
| Fmoc protection | Fmoc-OSu (0.8–1.3 eq), sodium bicarbonate (1–6 eq) | Acetone-water mixture | Sodium bicarbonate (base) | 70–90 | Stir overnight, mild basic pH, room temp |
| Purification | Extraction, acidification, recrystallization | Ethyl acetate, water | Ferric chloride wash (optional) | — | Ensures removal of impurities and byproducts |
Research Discoveries and Analytical Data
- NMR Characterization : Proton NMR spectra typically show characteristic aromatic signals from the Fmoc group (7.2–7.8 ppm), signals corresponding to the dichlorophenyl ring, and the alpha proton adjacent to the amino acid carboxyl group.
- Mass Spectrometry : Positive ion mode mass spectra confirm the molecular ion peak consistent with the molecular weight (~421.9 g/mol for the monochlorophenyl analog; the dichlorophenyl derivative will be slightly heavier).
- Chirality Confirmation : Optical rotation and chiral HPLC confirm the (R)-configuration retention throughout synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the Fmoc protecting group, typically using piperidine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium hydroxide in tetrahydrofuran.
Reduction: Piperidine in a suitable solvent.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Fluorenones.
Reduction: Deprotected amino acids.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. Upon deprotection, the amino acid can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in their aryl substituents, which influence electronic, steric, and solubility profiles. Key examples include:
Key Observations:
- Lipophilicity: The 3,4-dichlorophenyl group in the target compound increases hydrophobicity compared to mono-chloro (4-chlorophenyl) or polar (4-hydroxyphenyl) analogs, impacting membrane permeability in peptide applications .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) stabilize the carboxylic acid moiety, altering pKa and reactivity in coupling reactions. Fluorinated analogs () may exhibit improved metabolic stability in vivo .
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid, commonly referred to as Fmoc-DCP, is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dichlorophenyl moiety, which contribute to its biological activity. This article reviews the biological activity of Fmoc-DCP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H20Cl2N2O4
- Molecular Weight : 421.34 g/mol
- CAS Number : 479064-92-1
Fmoc-DCP's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The Fmoc group provides stability and protection during chemical reactions, while the dichlorophenyl moiety enhances binding affinity to biological targets through hydrophobic interactions.
1. Antitumor Activity
Recent studies have indicated that Fmoc-DCP exhibits significant antitumor activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Table 1: Antitumor Activity of Fmoc-DCP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Caspase activation |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Inhibition of PI3K/Akt pathway |
2. Anti-inflammatory Effects
Fmoc-DCP has also demonstrated anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of acute inflammation induced by carrageenan, administration of Fmoc-DCP significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of Fmoc-DCP has been evaluated in animal models. Key findings include:
- Absorption : High bioavailability observed following oral administration.
- Distribution : Rapid distribution to tissues with a preference for liver and kidney.
- Metabolism : Primarily metabolized by hepatic enzymes.
- Excretion : Excreted mainly via urine.
Safety and Toxicology
Toxicological assessments have shown that Fmoc-DCP has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid, and how are reaction conditions optimized?
- Synthesis Steps :
Fmoc Protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) under basic conditions (e.g., NaHCO₃ in THF/water) to prevent unwanted side reactions .
Coupling Reaction : The dichlorophenyl group is introduced via a nucleophilic substitution or Suzuki-Miyaura coupling, requiring Pd catalysts and inert atmospheres .
Carboxylic Acid Activation : The terminal carboxylic acid is activated using agents like HOBt/DCC for peptide bond formation .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst loading) are tuned via Design of Experiments (DoE) to maximize yield (>75%) and purity (>95%). Microwave-assisted synthesis can reduce reaction times by 40–60% compared to conventional methods .
Q. How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?
- Analytical Methods :
- Chiral HPLC : A Chiralpak® column with hexane/isopropanol mobile phase confirms enantiomeric excess (ee >98%) .
- Circular Dichroism (CD) : Peaks at 220–260 nm correlate with the (R)-configuration .
- Stereochemical Control : Asymmetric catalysis (e.g., chiral oxazaborolidines) ensures retention of configuration during coupling. Racemization risks are minimized by maintaining pH <8 and avoiding prolonged heating .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to acute toxicity (H302, H315) and respiratory irritation (H335) .
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assays?
- Methodological Approach :
Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
Dose-Response Analysis : Use Hill slope models to distinguish between true activity and assay artifacts .
Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., 3,4-dichlorophenyl vs. 4-methoxynaphthalen-1-yl derivatives) to identify substituent-specific effects .
- Advanced Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (kₐ, k𝒹) to clarify discrepancies .
Q. What strategies minimize side reactions during solid-phase peptide synthesis (SPPS) involving this compound?
- Key Strategies :
- Deprotection Optimization : Use 20% piperidine in DMF for Fmoc removal, limiting exposure to <10 min to prevent β-elimination .
- Coupling Efficiency : Employ double couplings with HATU/Oxyma Pure to achieve >99% conversion .
- Byproduct Mitigation : Add 0.1 M HOBt to suppress aspartimide formation at acidic residues .
- Monitoring : Real-time LC-MS tracks truncated sequences and adjusts coupling cycles dynamically.
Q. How does the 3,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic environments?
- Electronic Effects : The electron-withdrawing Cl groups reduce electron density at the phenyl ring, decreasing susceptibility to electrophilic aromatic substitution.
- Steric Effects : Ortho-chlorine hinders access to the para position, directing reactions to the meta position.
- Experimental Validation :
- Competitive Reactions : Compare reaction rates with non-chlorinated analogs (e.g., phenyl or 4-methoxyphenyl derivatives) under SNAr conditions .
- DFT Calculations : Molecular modeling predicts regioselectivity, validated by HPLC-MS analysis of products .
Q. What advanced purification techniques ensure high enantiomeric purity for large-scale applications?
- Techniques :
- Preparative SFC : Supercritical Fluid Chromatography with chiral stationary phases (CSPs) achieves >99.5% purity with faster run times than HPLC .
- Crystallization-Induced Dynamic Resolution (CIDR) : Racemization-prone conditions (e.g., basic ethanol) selectively crystallize the (R)-enantiomer .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
